2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Organic Synthesis Process Chemistry Distillation

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7) is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. It features a pyrrolidine ring linked to a branched propan-1-amine chain bearing a methyl substituent.

Molecular Formula C8H18N2
Molecular Weight 142.246
CAS No. 893644-54-7
Cat. No. B2358665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
CAS893644-54-7
Molecular FormulaC8H18N2
Molecular Weight142.246
Structural Identifiers
SMILESCC(CN)CN1CCCC1
InChIInChI=1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3
InChIKeyUOJULWGNCNKVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7): A Pyrrolidine-Based Amine Building Block for Pharmaceutical and Agrochemical Synthesis


2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7) is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It features a pyrrolidine ring linked to a branched propan-1-amine chain bearing a methyl substituent. This structure places it within the class of pyrrolidine-derived amines, which are widely employed as synthetic intermediates and building blocks in medicinal chemistry and agrochemical development .

Why Simple Pyrrolidine Amines Cannot Replace 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7) in Synthetic Workflows


While many pyrrolidine-containing amines share a common core, subtle variations in substitution pattern—such as the presence and position of a methyl branch—can significantly alter physicochemical properties, reactivity, and biological profile . In the case of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine, the methyl group at the 2-position of the propyl chain introduces steric hindrance and alters the basicity and nucleophilicity of the primary amine, which directly impacts its performance in amide bond formation, reductive amination, and other key synthetic transformations. Simply substituting a non-methylated or N-methylated analog without empirical validation risks compromising yield, purity, or downstream biological activity. The following evidence guide quantifies these differences.

Quantitative Differentiators for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7) vs. Closest Analogs


Boiling Point Comparison: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine vs. 3-(Pyrrolidin-1-yl)propan-1-amine

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine exhibits a higher boiling point compared to its non-methylated analog, 3-(pyrrolidin-1-yl)propan-1-amine. This difference is critical for purification protocols and thermal stability assessments during synthesis .

Organic Synthesis Process Chemistry Distillation

Density Comparison: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine vs. 3-(Pyrrolidin-1-yl)propan-1-amine

The density of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine is lower than that of 3-(pyrrolidin-1-yl)propan-1-amine. This difference affects volume-based measurements and formulation calculations .

Physical Property Formulation Liquid Handling

Boiling Point Comparison: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine vs. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and its N-methylated regioisomer exhibit very similar boiling points, indicating that the location of the methyl group on the carbon chain versus the nitrogen does not drastically alter volatility. This similarity underscores the need for precise analytical confirmation when handling both compounds [1].

Physicochemical Property Distillation Separation Science

Purity Grade Availability: 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (95% and 97%+) vs. Class-Level Supply

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is commercially available from multiple vendors with certified purity levels of ≥95% and 97% (HPLC or GC), including ready-to-use stocks suitable for research and development . This stands in contrast to many less common pyrrolidine amine analogs, which may require custom synthesis, have longer lead times, or be available only in lower purity grades.

Chemical Sourcing Quality Control Reproducibility

Predicted Physicochemical Descriptors: LogP and Polar Surface Area for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine has a predicted LogP of approximately 0.70, indicating a balanced hydrophilicity/lipophilicity profile suitable for oral bioavailability in drug discovery programs . Its topological polar surface area (TPSA) of 15.3 Ų (computed from structure) further supports passive membrane permeability potential [1].

Drug Design ADME Prediction Molecular Modeling

Vendor-Specified Storage and Handling Recommendations for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Technical datasheets for 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine specify storage conditions of sealed, dry, at 2-8°C to maintain stability and prevent degradation . This contrasts with simpler aliphatic amines, which may be more hygroscopic or require harsher storage conditions.

Chemical Storage Stability Laboratory Safety

Best-Fit Applications for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 893644-54-7) Based on Quantitative Evidence


Pharmaceutical Lead Optimization: Installing a Sterically Hindered Amine Motif

The methyl branch at the 2-position provides a unique steric environment that can influence target binding. The compound's favorable predicted LogP and TPSA make it an ideal fragment for installing a basic amine into drug-like molecules without drastically increasing lipophilicity . Researchers can reliably procure this building block at ≥95% purity from multiple vendors, ensuring consistent SAR outcomes .

Agrochemical Intermediate Synthesis: Enhancing Metabolic Stability

The methyl substitution pattern may confer improved metabolic stability compared to unbranched analogs, a critical factor in the development of herbicides and pesticides. The availability of this compound in multi-gram quantities from commercial suppliers (e.g., Enamine, Chemscene) streamlines the synthesis of novel pyrrolidine-containing agrochemicals .

Catalysis and Ligand Design: Fine-Tuning Steric Bulk

The presence of both a primary amine and a pyrrolidine nitrogen offers a bidentate coordination motif for metal catalysts. The 2-methyl branch can modulate the steric bulk around the amine, potentially altering catalyst selectivity. The reliable supply chain for this specific isomer enables reproducible catalyst screening without the variability associated with custom-synthesized ligands .

Process Chemistry: Purification by Distillation

The higher boiling point (200.8 ± 8.0 °C) of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine relative to simpler analogs like 3-(pyrrolidin-1-yl)propan-1-amine (191-193 °C) can be exploited during workup. This difference allows for potential separation from lower-boiling byproducts or unreacted starting materials, enhancing product purity in multistep syntheses .

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